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Compound of Interest

Compound Name: 3-Iodoanisole

Cat. No.: B135260 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for common reactions involving 3-iodoanisole. The information is tailored for

researchers, scientists, and drug development professionals to help navigate challenges

encountered during their experiments.

General Handling and Stability of 3-Iodoanisole
Before proceeding with specific reaction workups, it is crucial to address the stability of 3-
iodoanisole itself, as its degradation can be a primary source of experimental issues.

FAQs

Q1: My 3-iodoanisole has a brown or purple tint. Can I still use it?

A1: Discoloration indicates the formation of elemental iodine due to degradation.[1] While trace

discoloration may not completely inhibit a reaction, it is strongly recommended to purify the 3-
iodoanisole before use. The presence of iodine can poison catalysts, particularly palladium

catalysts, leading to reduced yields and the formation of impurities.[1]

Q2: How can I purify discolored 3-iodoanisole?

A2: A simple and effective method is to wash a solution of the 3-iodoanisole (e.g., in diethyl

ether) with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite

(Na₂SO₃).[1] The iodine color will be discharged as it is reduced to colorless iodide. Afterwards,
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perform a standard aqueous workup by washing with water and brine, drying the organic layer

over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and removing the solvent in vacuo.[1]

Q3: What are the main causes of 3-iodoanisole degradation?

A3: The primary factors are exposure to light, heat, and air.[1] The carbon-iodine bond is

susceptible to homolytic cleavage under thermal or photochemical conditions. Strong bases

and certain metals can also promote degradation.[1]

Q4: How should I properly store 3-iodoanisole?

A4: To maintain its integrity, store 3-iodoanisole in a cool, dark place, such as a refrigerator (2-

8 °C), in a tightly sealed, amber-colored container under an inert atmosphere like nitrogen or

argon.[1]

Q5: I am observing significant amounts of anisole as a byproduct. What is the cause?

A5: The formation of anisole is due to hydrodeiodination, a degradation process where the

iodine atom is replaced by a hydrogen atom. This side reaction can be promoted by heat, light,

or certain reagents in your reaction mixture.[1]

Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction

between a terminal alkyne and an aryl or vinyl halide.

Troubleshooting Guide & FAQs
Q1: My Sonogashira reaction is not proceeding to completion, and I see unreacted 3-
iodoanisole.

A1: Several factors could be at play:

Catalyst Inactivity: Ensure your palladium and copper catalysts are active. Use fresh

catalysts or those stored properly under an inert atmosphere.

Oxygen Contamination: The reaction is sensitive to oxygen, which can lead to the

homocoupling of the alkyne (Glaser coupling).[2] Ensure your solvents are properly
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degassed and the reaction is maintained under a positive pressure of an inert gas (e.g.,

nitrogen or argon).[2]

Base Quality: The amine base (e.g., triethylamine) should be anhydrous and of high purity.

Q2: I am observing a significant amount of alkyne homocoupling byproduct.

A2: This is a common issue, primarily caused by oxygen.[2]

Improve Inert Atmosphere: Refine your technique for excluding air from the reaction. This

includes thorough degassing of solvents and maintaining a good inert gas flow.

Copper Catalyst Concentration: While catalytic amounts of copper are necessary, excessive

amounts can sometimes favor homocoupling. Try reducing the copper catalyst loading.

Q3: The reaction mixture turned black, and the yield is low.

A3: The formation of palladium black indicates catalyst decomposition. This can be caused by:

High Temperatures: While some reactions require heat, excessive temperatures can lead to

catalyst agglomeration and deactivation.

Inadequate Ligand Protection: If using a palladium source that requires a ligand (e.g., PPh₃),

ensure the ligand-to-metal ratio is sufficient to stabilize the palladium nanoparticles.

Experimental Protocol: Sonogashira Coupling of 3-
Iodoanisole with Phenylacetylene
Reaction Setup:

To a dry two-neck round-bottom flask equipped with a magnetic stir bar, add 3-iodoanisole
(1.0 mmol, 234 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and

copper(I) iodide (0.04 mmol, 7.6 mg).[2]

Seal the flask with septa and purge with an inert gas (nitrogen or argon).[2]

Add anhydrous triethylamine (5 mL) and anhydrous THF (5 mL) via syringe.[2]
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Stir the mixture for 5 minutes to dissolve the solids.[2]

Slowly add phenylacetylene (1.2 mmol, 132 µL) via syringe. A color change or precipitate

formation may be observed.[2]

Stir the reaction at room temperature and monitor its progress by TLC. The reaction is

typically complete within 2-4 hours.[2]

Workup Procedure:

Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL).[2]

Filter the mixture through a pad of celite or silica gel to remove insoluble salts, washing the

pad with additional ethyl acetate.[2]

Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium

chloride (2 x 20 mL) to remove the amine base, followed by a wash with brine (1 x 20 mL).[2]

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[2]

Filter off the drying agent and concentrate the solution under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.[2]

Quantitative Data

Alkyne
Pd
Catalyst
(mol%)

Cu
Catalyst
(mol%)

Base Solvent
Temp.
(°C)

Time (h)
Yield
(%)

Phenylac

etylene

Pd(PPh₃)

₂Cl₂ (2)
CuI (4) Et₃N THF/Et₃N RT 2-4 High

Trimethyl

silylacetyl

ene

Pd(PPh₃)

₄ (5)
CuI (10) Et₃N Toluene 70 6 ~90

1-Hexyne
PdCl₂(PP

h₃)₂ (3)
CuI (5)

Piperidin

e
DMF 80 5 ~85
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A typical workflow for a Sonogashira coupling experiment.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an

organoboron compound and an organohalide.

Troubleshooting Guide & FAQs
Q1: My Suzuki reaction has a low yield. What are the common causes?

A1: Low yields in Suzuki couplings with 3-iodoanisole can often be attributed to:

Catalyst Deactivation: The palladium catalyst can precipitate as palladium black, rendering it

inactive.

Boronic Acid Instability: Boronic acids can undergo protodeboronation (replacement of the

boronic acid group with a hydrogen). Use fresh, high-purity boronic acid or consider using a

more stable boronic ester (e.g., a pinacol ester).

Inadequate Base: The base is crucial for the transmetalation step. Ensure the base is strong

enough and present in sufficient quantity (typically 2-3 equivalents). Common bases include

K₂CO₃, Cs₂CO₃, and K₃PO₄.

Oxygen Contamination: As with other palladium-catalyzed reactions, oxygen can lead to

catalyst deactivation and side reactions like the homocoupling of the boronic acid.

Q2: How do I choose the right solvent and base?
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A2: The optimal solvent and base combination is often substrate-dependent and may require

screening.

Solvents: A mixture of an organic solvent and water is often effective (e.g., Toluene/H₂O,

Dioxane/H₂O, DMF/H₂O). The water can aid in dissolving the inorganic base and facilitate

the reaction.

Bases: The strength of the base can influence the reaction rate. For 3-iodoanisole, K₂CO₃

and Cs₂CO₃ are often effective. For anhydrous couplings with K₃PO₄, a small amount of

water may be necessary.

Q3: I see both my starting materials remaining. What should I check first?

A3: Unreacted starting materials suggest a problem with the catalytic cycle initiation or

turnover.

Catalyst and Ligand: Verify the quality and loading of your palladium catalyst and ligand. For

an electron-rich aryl iodide like 3-iodoanisole, ligands that promote oxidative addition, such

as bulky, electron-rich phosphines (e.g., SPhos, XPhos), can be beneficial.

Inert Atmosphere: Ensure the reaction is rigorously degassed and maintained under an inert

atmosphere.

Experimental Protocol: Suzuki Coupling of 3-
Iodoanisole with Phenylboronic Acid
Reaction Setup:

In an oven-dried flask equipped with a magnetic stir bar, combine 3-iodoanisole (1.0 mmol,

234 mg), phenylboronic acid (1.2 mmol, 146 mg), the palladium catalyst (e.g., Pd(PPh₃)₄,

0.03 mmol, 35 mg), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).

Seal the flask and purge with an inert gas for 10-15 minutes.

Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1, 10 mL) via syringe.
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Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or

GC.

Workup Procedure:

After the reaction is complete (typically after several hours), cool the mixture to room

temperature.

Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, and filter.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography or recrystallization.

Quantitative Data
Boronic
Acid/Este
r

Palladium
Catalyst
(mol%)

Ligand
(mol%)

Base
(equiv.)

Solvent
Temp.
(°C)

Yield (%)

Phenylboro

nic acid

Pd(OAc)₂

(2)
SPhos (4) K₃PO₄ (2)

Toluene/H₂

O
100 >95

4-

Formylphe

nylboronic

acid

PdCl₂(dppf

) (3)
- K₂CO₃ (2)

Dioxane/H₂

O
90 ~90

Thiophene-

2-boronic

acid

Pd(PPh₃)₄

(5)
- Na₂CO₃ (2) DMF/H₂O 80 ~88
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A workflow for troubleshooting low yields in Suzuki coupling.

Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by

a palladium complex.

Troubleshooting Guide & FAQs
Q1: My Buchwald-Hartwig amination is slow or gives a low yield.

A1: Common culprits for inefficient Buchwald-Hartwig aminations include:

Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g.,

XPhos, SPhos, RuPhos) are often required to facilitate both oxidative addition and reductive

elimination.

Base Selection: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu),

lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) are commonly
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used. The base must be strong enough to deprotonate the amine or the intermediate

palladium-amine complex.

Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used. The

presence of water can be detrimental.

Inert Atmosphere: The Pd(0) active catalyst is oxygen-sensitive. Rigorous exclusion of air is

necessary.

Q2: I am observing hydrodehalogenation (formation of anisole) as a major side product.

A2: This side reaction can compete with the desired amination.

Optimize Ligand and Base: The ligand and base combination can influence the relative rates

of reductive elimination and β-hydride elimination (which can lead to dehalogenation).

Screening different ligands and bases may be necessary.

Amine Equivalents: Using a slight excess of the amine can sometimes suppress this side

reaction.

Q3: Can I use primary amines in this reaction?

A3: Yes, but they can be more challenging than secondary amines. The choice of ligand and

reaction conditions is particularly important to avoid side reactions like the formation of

diarylated amines.

Experimental Protocol: Buchwald-Hartwig Amination of
3-Iodoanisole with Aniline
Reaction Setup:

In a glovebox or under a stream of inert gas, add palladium(II) acetate (0.02 mmol, 4.5 mg),

a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 19 mg), and sodium tert-butoxide (1.4

mmol, 135 mg) to an oven-dried Schlenk tube.

Add anhydrous toluene (10 mL).

Add 3-iodoanisole (1.0 mmol, 234 mg) followed by aniline (1.2 mmol, 112 mg).
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Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

Monitor the reaction's progress by TLC or GC/LC.

Workup Procedure:

After the reaction is complete, cool the mixture to room temperature.

Dilute the reaction mixture with a solvent such as ethyl acetate or diethyl ether.

Filter the mixture through a pad of celite to remove insoluble inorganic salts.

Wash the filtrate with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography.

Quantitative Data

Amine
Palladium
Catalyst
(mol%)

Ligand
(mol%)

Base
(equiv.)

Solvent
Temp.
(°C)

Yield (%)

Aniline
Pd(OAc)₂

(2)
XPhos (4)

NaOtBu

(1.4)
Toluene 100 85-95

Morpholine
Pd₂(dba)₃

(1)

BINAP

(1.5)

Cs₂CO₃

(1.5)
Dioxane 110 >90

Benzylami

ne

Pd(OAc)₂

(2)
RuPhos (4) K₃PO₄ (2) t-BuOH 100 ~85
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The catalytic cycle of the Buchwald-Hartwig amination.

Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a

substituted alkene, catalyzed by a palladium species.

Troubleshooting Guide & FAQs
Q1: My Heck reaction is giving low yields and a mixture of regioisomers.

A1: Regioselectivity and yield can be influenced by several factors:

Alkene Substitution: The electronic nature and steric bulk of the alkene substrate play a

significant role. Electron-poor alkenes generally work well.

Ligand Effects: The ligand on the palladium catalyst can influence the regioselectivity of the

migratory insertion step.

Base: The base is required to regenerate the Pd(0) catalyst. Common bases include

triethylamine, sodium acetate, and potassium carbonate.

Q2: The product isomerizes during the reaction.

A2: Double bond isomerization of the product can occur, especially at higher temperatures or

with certain bases.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 19 Tech Support

https://www.benchchem.com/product/b135260?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b135260?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lower Reaction Temperature: If possible, running the reaction at a lower temperature may

minimize isomerization.

Base Choice: A weaker base might reduce the extent of isomerization.

Experimental Protocol: Heck Reaction of 3-Iodoanisole
with Styrene
Reaction Setup:

To a reaction vessel, add 3-iodoanisole (1.0 mmol, 234 mg), styrene (1.2 mmol, 125 mg),

palladium(II) acetate (0.02 mmol, 4.5 mg), and a phosphine ligand if necessary (e.g., PPh₃,

0.04 mmol, 10.5 mg).

Add a base such as triethylamine (1.5 mmol, 209 µL) and a solvent like DMF or acetonitrile

(10 mL).

Purge the vessel with an inert gas.

Heat the mixture to 80-120 °C and stir until the starting material is consumed (monitor by

TLC or GC).

Workup Procedure:

Cool the reaction mixture to room temperature and dilute with water.

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude product by column chromatography.

Quantitative Data
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Alkene
Palladium
Catalyst
(mol%)

Base
(equiv.)

Solvent Temp. (°C) Yield (%)

Styrene Pd(OAc)₂ (2) Et₃N (1.5) DMF 100 >90

n-Butyl

acrylate
Pd(OAc)₂ (1) K₂CO₃ (1.5) NMP 120 ~85

Methyl

acrylate

PdCl₂(PPh₃)₂

(3)
NaOAc (2) Acetonitrile 80 ~92

Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-

S bonds with aryl halides. It typically requires higher temperatures than palladium-catalyzed

reactions.

Troubleshooting Guide & FAQs
Q1: My Ullmann reaction is not working or is very slow.

A1: The Ullmann reaction is often sensitive to reaction conditions:

Copper Source: The reactivity of the copper is critical. "Activated" copper powder or soluble

copper(I) salts like CuI are commonly used. The quality of the copper reagent can

significantly impact the reaction.

High Temperatures: Traditional Ullmann reactions often require high temperatures (>150 °C)

and high-boiling polar solvents like DMF, NMP, or pyridine.

Ligand Assistance: Modern Ullmann-type reactions often benefit from the addition of a

ligand, such as 1,10-phenanthroline or various diamines, which can solubilize the copper

species and accelerate the reaction at lower temperatures.

Base: A base is required to deprotonate the nucleophile (e.g., phenol or amine). K₂CO₃ or

Cs₂CO₃ are common choices.
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Q2: I am getting a low yield and recovery of starting material.

A2: In addition to the points above, consider the following:

Substrate Reactivity: Aryl iodides are more reactive than bromides or chlorides. Electron-

withdrawing groups on the aryl halide can increase its reactivity.

Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions, as

water can interfere with the reaction.

Experimental Protocol: Ullmann Ether Synthesis of 3-
Iodoanisole with Phenol
Reaction Setup:

To an oven-dried flask, add phenol (1.2 mmol, 113 mg), a base (e.g., K₂CO₃, 2.0 mmol, 276

mg), and a high-boiling solvent like DMF or NMP (10 mL).

Heat the mixture to allow for the formation of the phenoxide.

Add copper(I) iodide (0.1 mmol, 19 mg), a ligand if desired (e.g., 1,10-phenanthroline, 0.2

mmol, 36 mg), and 3-iodoanisole (1.0 mmol, 234 mg).

Heat the reaction mixture to 120-160 °C under an inert atmosphere and stir vigorously.

Monitor the reaction by TLC or GC.

Workup Procedure:

Cool the reaction mixture to room temperature.

Dilute with water and extract with an organic solvent like ethyl acetate or toluene.

Filter the organic layer through a pad of celite to remove insoluble copper salts.

Wash the filtrate with aqueous ammonia or a dilute acid solution to remove residual copper,

followed by water and brine.
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Dry the organic layer, filter, and concentrate.

Purify the product by column chromatography or distillation.

Grignard Reaction
The formation of a Grignard reagent from 3-iodoanisole allows for its use as a nucleophile in

reactions with various electrophiles.

Troubleshooting Guide & FAQs
Q1: I am having trouble initiating the Grignard reagent formation.

A1: This is a very common issue.

Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware

must be rigorously dried (e.g., oven-dried or flame-dried), and anhydrous ether solvents

(diethyl ether or THF) must be used.

Magnesium Activation: The surface of the magnesium turnings is often coated with a

passivating layer of magnesium oxide. This can be removed by methods such as:

Adding a small crystal of iodine.

Adding a few drops of 1,2-dibromoethane.

Crushing the magnesium turnings with a glass rod in the flask.

Concentration: A high local concentration of the aryl halide can help initiate the reaction.

Start by adding a small amount of the 3-iodoanisole solution to the magnesium and wait for

the reaction to begin before adding the rest.

Q2: My Grignard reaction is giving a low yield of the desired product and a lot of biphenyl

byproduct.

A2: The formation of 3,3'-dimethoxybiphenyl is a result of a Wurtz-type coupling between the

Grignard reagent and unreacted 3-iodoanisole.
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Slow Addition: Add the 3-iodoanisole solution slowly to the magnesium to maintain a low

concentration of the aryl halide.

Temperature Control: While some heat may be needed for initiation, the reaction can

become very exothermic. Maintain a gentle reflux.

Addition of Electrophile: Once the Grignard reagent is formed, cool the solution before slowly

adding the electrophile to control the exothermicity of the reaction.

Experimental Protocol: Grignard Reaction of 3-
Iodoanisole with Benzaldehyde
Part A: Formation of the Grignard Reagent

Place magnesium turnings (1.2 mmol, 29 mg) in a flame-dried, three-necked flask under a

positive pressure of argon or nitrogen.

Add a small crystal of iodine.

In a separate dry flask, prepare a solution of 3-iodoanisole (1.0 mmol, 234 mg) in

anhydrous THF (5 mL).

Add a small portion (~0.5 mL) of the 3-iodoanisole solution to the magnesium. If the

reaction does not start (disappearance of iodine color, bubbling), gently warm the flask.

Once initiated, add the remaining 3-iodoanisole solution dropwise at a rate that maintains a

gentle reflux.

After the addition is complete, stir the mixture at room temperature for an additional 30-60

minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Benzaldehyde and Workup

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

Slowly add a solution of benzaldehyde (1.0 mmol, 106 mg) in anhydrous THF (2 mL)

dropwise.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 1-

2 hours.

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride

(NH₄Cl).

Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the resulting alcohol by column chromatography.

Quantitative Data
Electrophile Product Type Typical Yield (%)

Benzaldehyde Secondary Alcohol ~80-95

Acetone Tertiary Alcohol ~75-90

Carbon Dioxide (CO₂) Carboxylic Acid ~70-85

Ethyl Formate
Secondary Alcohol (after 2 eq.

Grignard)
~60-75

Logical Workflow for Grignard Reagent Formation
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Activation Methods

Initiate Grignard
Formation
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(Color change, bubbling)

Add I₂ Crystal
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Proceed with Slow Addition
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Crush Mg Turnings

Still No Initiation

Add 1,2-Dibromoethane

Still No Initiation

Click to download full resolution via product page

Decision workflow for initiating Grignard reagent formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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